Benzamide, N-((S)-(5-chloro-2-thienyl)(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)methyl)-4-(6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl)-

Description

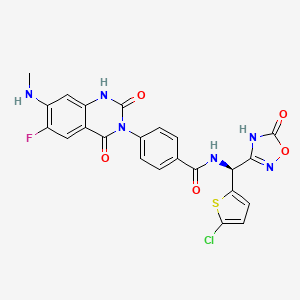

The compound Benzamide, N-((S)-(5-chloro-2-thienyl)(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)methyl)-4-(6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl)- is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core benzamide scaffold is substituted with a 5-chloro-2-thienyl group, a 2,5-dihydro-5-oxo-1,2,4-oxadiazole ring, and a 6-fluoro-7-(methylamino)-quinazoline-dione moiety.

Properties

CAS No. |

1015435-60-5 |

|---|---|

Molecular Formula |

C23H16ClFN6O5S |

Molecular Weight |

542.9 g/mol |

IUPAC Name |

N-[(S)-(5-chlorothiophen-2-yl)-(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]-4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]benzamide |

InChI |

InChI=1S/C23H16ClFN6O5S/c1-26-15-9-14-12(8-13(15)25)21(33)31(22(34)27-14)11-4-2-10(3-5-11)20(32)28-18(16-6-7-17(24)37-16)19-29-23(35)36-30-19/h2-9,18,26H,1H3,(H,27,34)(H,28,32)(H,29,30,35)/t18-/m1/s1 |

InChI Key |

ISVZUAMZMLEWDT-GOSISDBHSA-N |

Isomeric SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N[C@H](C4=CC=C(S4)Cl)C5=NOC(=O)N5)F |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=C(S4)Cl)C5=NOC(=O)N5)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of PRT-060592 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

PRT-060592 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 542.9 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity. The presence of a thienyl group and an oxadiazol moiety is particularly noteworthy as these structures are often associated with enhanced pharmacological properties.

Pharmacological Applications

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of benzamide derivatives:

- Synthesis and Characterization : A study focused on synthesizing novel benzamide derivatives through various chemical reactions, including Staudinger reactions and cycloaddition methods. The synthesized compounds were characterized using techniques such as NMR and FTIR to confirm their structures .

- Biological Evaluation : Following synthesis, these compounds were subjected to biological testing against different microbial strains and cancer cell lines. Results indicated that many derivatives displayed significant antimicrobial and cytotoxic activities, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of PRT-060592 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

Benzamides are a class of compounds known for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. The specific compound under consideration, Benzamide, N-((S)-(5-chloro-2-thienyl)(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)methyl)-4-(6-fluoro-1,4-dihydro-7-(methylamino)-2,4-dioxo-3(2H)-quinazolinyl)- , represents a complex structure that integrates multiple pharmacophores. This article aims to explore its biological activity through various studies and findings.

The compound features several functional groups that contribute to its biological activity:

- Thienyl group : Known for enhancing lipophilicity and potential interactions with biological targets.

- Oxadiazole moiety : Associated with various pharmacological activities including anti-inflammatory and anticancer properties.

- Quinazoline scaffold : Exhibits significant antitumor activity by inhibiting key kinases involved in cancer progression.

Anticancer Activity

Research has shown that benzamide derivatives often exhibit potent anticancer properties. For instance:

- A study on quinazoline derivatives indicated that compounds similar to the target compound demonstrated significant inhibitory effects on epidermal growth factor receptor (EGFR) with IC values as low as 5 nM against various cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against several enzymes:

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases. Compounds with similar structures have shown IC values ranging from 1.57 to 34.02 nM .

- Carbonic Anhydrases (hCA I and hCA II) : Inhibitory studies reveal Ki values in the nanomolar range for related benzamide derivatives .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties:

- Compounds bearing the benzamide structure showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using microtiter assays .

Case Study 1: Quinazoline Derivatives

A series of quinazoline derivatives were synthesized and tested for EGFR inhibition. Compound 6g exhibited potent activity with an IC of 5 nM against wild-type EGFR and demonstrated significant antiproliferative effects on HCC827 cells .

Case Study 2: Oxadiazole Substituted Benzamides

Research on oxadiazole-substituted benzamides revealed promising anticancer activities. Compounds showed IC values in the micromolar range against various cancer cell lines including MCF-7 and HeLa cells .

Data Tables

| Compound | Target | IC Value (nM) | Activity |

|---|---|---|---|

| Compound 6g | EGFR | 5 | Anticancer |

| Benzamide A | AChE | 8.91 ± 1.65 | Enzyme Inhibition |

| Benzamide B | hCA I | 4.07 ± 0.38 | Enzyme Inhibition |

| Benzamide C | S. aureus | MIC = 12 µg/mL | Antibacterial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6n) share the quinazoline-dione moiety with the target compound. These analogs exhibit antimicrobial and anticancer activities, with IC₅₀ values ranging from 1.2–8.7 μM against cancer cell lines . The target compound’s 6-fluoro and 7-(methylamino) substitutions may enhance metabolic stability and target affinity compared to non-fluorinated analogs .

Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, commonly used to improve pharmacokinetic properties. For example, oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), a fungicide, utilizes an oxazolidinone ring for systemic activity in plants . The target compound’s oxadiazole may similarly enhance membrane permeability or resistance to hydrolysis.

Thiophene and Chloro-Substituted Analogs

The 5-chloro-2-thienyl group in the target compound is structurally akin to pesticidal agents like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide), which targets acetolactate synthase in weeds .

Structural and Functional Comparison Table

Q & A

Basic Research Questions

Q. What are effective synthetic routes for constructing the benzamide scaffold with fused heterocyclic moieties?

- Methodological Answer : The compound’s complexity requires multi-step synthesis, often involving:

- Coupling reactions (e.g., amidation between benzoyl chloride derivatives and amine-containing intermediates) .

- Heterocycle formation : Oxadiazole and quinazolinone rings can be synthesized via cyclization using reagents like trichloroisocyanuric acid (TCICA) for oxadiazoles or ammonia/alkylamines for quinazolinones .

- Chiral resolution : The (S)-configured center may require asymmetric catalysis or chiral auxiliary-based methods .

- Key Data : reports yields of 34.9–63.4% for analogous benzamide-oxadiazole hybrids using reflux conditions in acetone with K₂CO₃ .

Q. How can researchers optimize purification techniques for intermediates with low solubility?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) for intermediates like N-acyl carbazoles or thiadiazoles .

- Column chromatography : Employ gradient elution with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) for heterocyclic byproducts .

- Acid-base extraction : Separate unreacted amines or carboxylic acids using pH-dependent solubility .

Q. What analytical methods are critical for confirming the compound’s structure?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, oxadiazole protons resonate at δ 8.2–8.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅F₆N₅O₅S requires <1 ppm error) .

- X-ray crystallography : Resolve ambiguous stereocenters or ring conformations, as demonstrated for pyrazolo-benzothiazin derivatives .

Q. What safety precautions are essential during synthesis?

- Methodological Answer :

- Handle chlorinated reagents (e.g., TCICA, SOCl₂) in fume hoods due to toxic fumes .

- Use PPE for carcinogenic intermediates : Nitroaromatics (e.g., 5-nitrothiazoles) require gloves and face shields .

- Emergency protocols : For inhalation exposure, move to fresh air and administer artificial respiration if needed .

Advanced Research Questions

Q. How can Pd-catalyzed C–H activation improve functionalization of the benzamide core?

- Methodological Answer :

- Directing groups : Install transient directing groups (e.g., pyridines or oxadiazoles) to selectively activate C–H bonds adjacent to the amide .

- Ligand design : Bidentate ligands enhance Pd(II)/Pd(0) cycling efficiency for cross-coupling with aryl halides .

- Case Study : highlights Pd-mediated C–O bond formation in benzoxazole derivatives, achieving >80% yield with minimal byproducts .

Q. What computational strategies predict charge-transfer properties in benzamide-based rectifiers?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model HOMO-LUMO gaps and dipole moments .

- Molecular docking : Screen for binding affinity with biological targets (e.g., HDAC enzymes) using AutoDock Vina .

- Single-molecule conductance : Use tight-binding models to simulate electron transport in benzamide-thiol junctions .

Q. How can researchers resolve contradictions in biological activity data for analogous compounds?

- Methodological Answer :

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .

- Metabolite analysis : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .

- Structural analogs : Modify the oxadiazole or quinazolinone substituents to isolate pharmacophore contributions .

Q. What strategies mitigate low yields in multi-step syntheses?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce intermediate degradation in oxidation/reduction steps .

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., oxadiazole formation from acyl hydrazides) with 20–30% yield improvements .

- Byproduct mapping : Use TLC/HPLC to identify side products (e.g., dimerization during amidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.